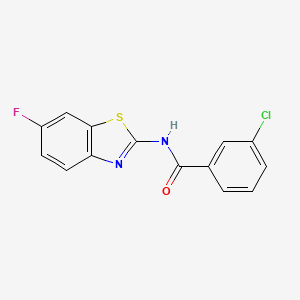
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
The synthesis of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
化学反応の分析
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
科学的研究の応用
作用機序
The mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique compared to other benzothiazole derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
6-fluoro-1,3-benzothiazol-2-yl)ethanamine: Known for its antimicrobial properties.
2-chloro-N-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]benzamide: Used as an antifungal agent.
N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Studied for its anticancer properties.
These compounds share a similar benzothiazole core but differ in their substitution patterns, leading to variations in their biological activities and applications.
生物活性
3-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C14H8ClFN2OS, with a molecular weight of approximately 306.74 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In a study assessing various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus can enhance anticancer activity against different cancer cell lines. Specifically, compounds similar to this compound have shown potential in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanisms involved include apoptosis induction and cell cycle arrest, as well as inhibition of key signaling pathways such as AKT and ERK .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1 - 4 | Apoptosis and cell cycle arrest |
| A549 | 1 - 4 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
In addition to anticancer properties, benzothiazole derivatives have also been shown to possess anti-inflammatory effects. Studies indicate that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action makes them promising candidates for therapeutic applications targeting both cancer and inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. A series of related compounds were synthesized and tested for their efficacy against Enterococcus faecalis, a common opportunistic pathogen. Some derivatives exhibited notable antibacterial activity, suggesting that modifications in the benzothiazole structure could enhance antimicrobial properties .
| Microorganism | Activity |
|---|---|
| Enterococcus faecalis | Active against resistant strains |
Case Studies
- Anticancer Evaluation : A study synthesized a series of benzothiazole derivatives, including variants of this compound. The active compounds were subjected to MTT assays to evaluate their cytotoxic effects on cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations.
- Inflammatory Response Assessment : In vitro experiments assessed the impact of these compounds on RAW264.7 macrophages. The results indicated a marked decrease in pro-inflammatory cytokine production upon treatment with specific benzothiazole derivatives.
特性
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPEYSHCXWTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














